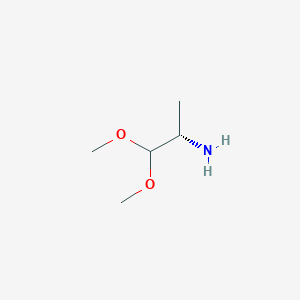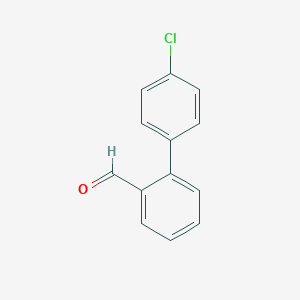
4'-Chlorobiphenyl-2-carbaldehyde
Vue d'ensemble
Description
4'-Chlorobiphenyl-2-carbaldehyde is a compound of interest due to its structural components, which include a chlorobiphenyl group attached to an aldehyde function. Such compounds are significant in organic chemistry and materials science for their potential applications in synthesizing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
Synthesis Analysis
The synthesis of compounds similar to 4'-Chlorobiphenyl-2-carbaldehyde often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of biaryl structures by linking aryl halides with arylboronic acids or esters. Another relevant method is the Vilsmeier-Haack reaction, used for the formylation of aromatic compounds to introduce aldehyde groups.
Molecular Structure Analysis
Molecular structure analysis of similar compounds typically employs techniques such as X-ray crystallography, which reveals the arrangement of atoms within a molecule and their spatial relationships. For 4'-Chlorobiphenyl-2-carbaldehyde, one would expect to see an analysis showing the planarity or non-planarity of the biphenyl system and the orientation of the aldehyde group relative to the chlorinated biphenyl rings.
Chemical Reactions and Properties
Compounds like 4'-Chlorobiphenyl-2-carbaldehyde participate in various chemical reactions, including nucleophilic addition reactions due to the presence of the aldehyde group. They can also undergo further functionalization at the aromatic ring through electrophilic substitution reactions. The chloro substituent can influence the reactivity of the compound by directing incoming groups to specific positions on the aromatic ring.
Physical Properties Analysis
The physical properties of such compounds are dictated by their molecular structure. Properties like melting and boiling points, solubility in different solvents, and crystalline structure can be influenced by the presence of the chloro and aldehyde functional groups.
Chemical Properties Analysis
Chemically, the aldehyde group is reactive towards various nucleophiles, allowing for the formation of alcohols, acids, and their derivatives through reduction, oxidation, and condensation reactions. The chloro group can be substituted by other groups in nucleophilic aromatic substitution reactions, depending on the conditions and the nucleophile's nature.
For further detailed studies and specific experimental results on compounds closely related to 4'-Chlorobiphenyl-2-carbaldehyde, refer to the following sources:
- (L'abbé et al., 1990)
- (Fisyuk et al., 2013)
- (Ali et al., 2013)
Applications De Recherche Scientifique
-
Antibacterial and Antioxidant Activities
- Field: Medicinal Chemistry
- Application: A study synthesized and evaluated the antibacterial and antioxidant activities of new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs .
- Method: The compounds were synthesized using Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . The structures of the synthesized compounds were determined using UV-Vis, FT-IR, and NMR .
- Results: Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment . Compounds 4, 9, and 10 displayed the highest mean inhibition zone . The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity .
-
Synthesis of Quinoline Ring Systems
- Field: Organic Chemistry
- Application: 2-chloroquinoline-3-carbaldehyde and related analogs have been used in the synthesis of quinoline ring systems .
- Method: The specific methods for the synthesis of these quinoline ring systems are not detailed in the source .
- Results: The results of these syntheses are not provided in the source .
-
Photocatalytic Degradation
- Field: Environmental Chemistry
- Application: A study investigated the TiO2 photocatalytic degradation of 4-chlorobiphenyl (PCB3) in aqueous solution under UV irradiation .
- Method: The solution of PCB3 with TiO2 was irradiated by a medium mercury lamp. The concentration of PCB3 and intermediates was analyzed by GC-μECD and GC–MS .
- Results: Photocatalysis was very effective for PCB3 removal, and the degradation kinetics were fitted with a pseudo-first order reaction model . The reaction mechanism occurred principally by hydroxyl radicals involving the participation of holes and superoxide anion oxidation .
-
Antimicrobials
- Field: Infectious Disease Research
- Application: “4’-Chlorobiphenyl-2-carbaldehyde” is listed under antimicrobials in a product catalog .
- Method: The specific methods for the use of this compound as an antimicrobial are not detailed in the source .
- Results: The results of these uses are not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBHAVWDSJLCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362702 | |
| Record name | 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chlorobiphenyl-2-carbaldehyde | |
CAS RN |
153850-83-0 | |
| Record name | 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153850-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


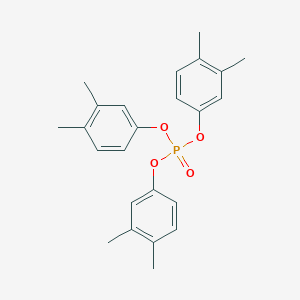
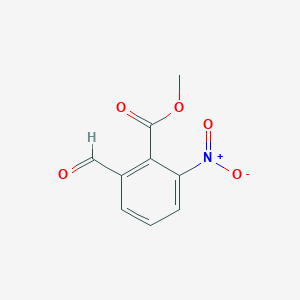
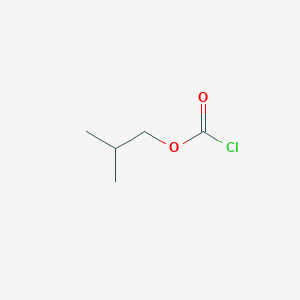
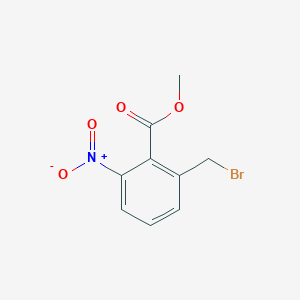
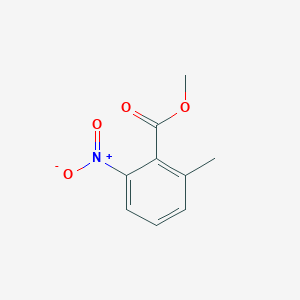
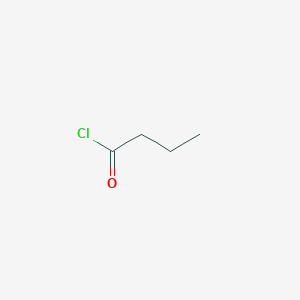
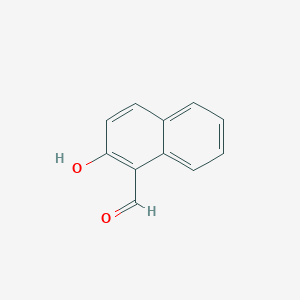
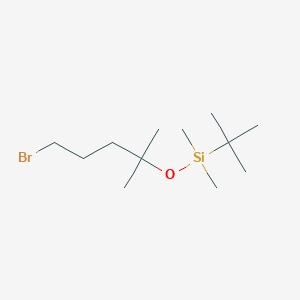
![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)
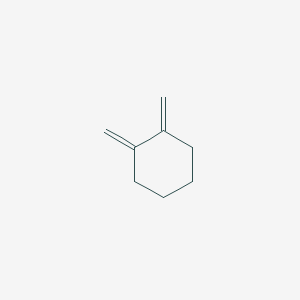
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)
